

Unraveling the Anti-Cancer Mechanisms of CM-118: A Technical Guide

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Compound of Interest		
Compound Name:	CM-728	
Cat. No.:	B15565976	Get Quote

Disclaimer: Initial searches for "CM-728" did not yield specific information on a compound with that designation extensively studied for its mechanism of action in cancer. However, the closely related compound "CM-118" is the subject of detailed preclinical research. This document focuses on the published data for CM-118, a potent dual inhibitor of the c-Met and ALK receptor tyrosine kinases.

This technical guide provides an in-depth overview of the mechanism of action of CM-118 in cancer cells, designed for researchers, scientists, and drug development professionals. The following sections detail the signaling pathways affected by CM-118, summarize key quantitative data, outline experimental protocols, and provide visual representations of the molecular interactions.

Core Mechanism of Action: Dual Inhibition of c-Met and ALK

CM-118 is a novel, orally bioavailable small molecule inhibitor that demonstrates low nanomolar biochemical potency against both anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinases.[1][2] These kinases are critical drivers in the pathogenesis of various human cancers. The primary mechanism of action of CM-118 is the suppression of the oncogenic signaling cascades driven by these receptors.

In cancer cells addicted to c-Met or ALK signaling, CM-118 effectively abrogates the phosphorylation of these kinases, leading to a rapid downregulation of downstream effector



pathways, including the PI3K/AKT and RAS/MEK/ERK pathways.[1] This inhibition culminates in significant anti-tumor effects, including the induction of G1 cell cycle arrest and apoptosis.[1] [2]

Quantitative Efficacy of CM-118

The anti-proliferative activity of CM-118 has been quantified across a range of cancer cell lines harboring c-Met or ALK alterations. The following tables summarize the half-maximal inhibitory concentration (IC50) values and in vivo tumor growth inhibition data.

Table 1: In Vitro Anti-Proliferative Activity of CM-118 in Various Cancer Cell Lines

Cell Line	Cancer Type	Target Pathway	IC50 (nM)
H1993	Non-Small Cell Lung Cancer	c-Met Amplified	< 50
SNU-5	Gastric Carcinoma	c-Met Amplified	< 50
U87MG	Glioblastoma	c-Met Dependent	< 100
H2228	Non-Small Cell Lung Cancer	EML4-ALK Fusion	< 100
SH-SY5Y	Neuroblastoma	ALK F1174L Mutant	< 100

Data compiled from Meng et al., 2014.[1]

Table 2: In Vivo Anti-Tumor Efficacy of CM-118 in Xenograft Models



Xenograft Model	Cancer Type	Treatment	Tumor Growth Inhibition
SNU-5	Gastric Carcinoma	50 mg/kg, oral	Significant tumor regression
U87MG	Glioblastoma	60 mg/kg, oral	Significant tumor regression
H2228	Non-Small Cell Lung Cancer	100 mg/kg, oral	Significant tumor growth inhibition

Data compiled from Meng et al., 2014.[1]

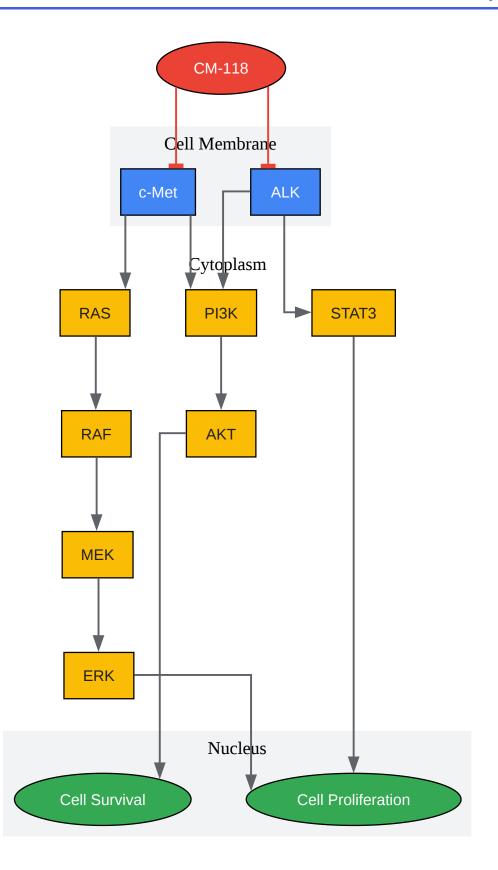
Key Signaling Pathways Targeted by CM-118

CM-118 modulates several critical signaling pathways to exert its anti-cancer effects. The primary pathways are the c-Met/ALK signaling cascade and the mTOR pathway.

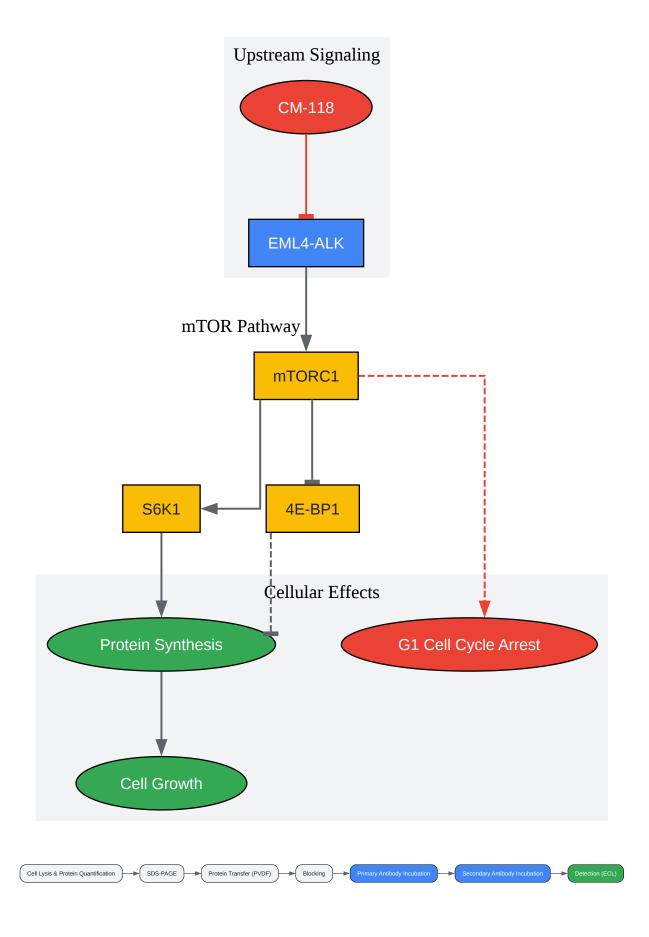
Inhibition of c-Met and ALK Signaling

CM-118 directly binds to the ATP-binding pocket of c-Met and ALK, preventing their autophosphorylation and subsequent activation of downstream signaling. This leads to the suppression of key survival and proliferation signals.











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References

- 1. A novel lead compound CM-118: Antitumor activity and new insight into the molecular mechanism and combination therapy strategy in c-Met- and ALK-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel lead compound CM-118: antitumor activity and new insight into the molecular mechanism and combination therapy strategy in c-Met- and ALK-dependent cancers PubMed [pubmed.ncbi.nlm.nih.gov]
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